molecular formula C11H12F2N2 B578560 1-t-Butyl-6,7-difluorobenzimidazole CAS No. 1314987-35-3

1-t-Butyl-6,7-difluorobenzimidazole

Cat. No.: B578560
CAS No.: 1314987-35-3
M. Wt: 210.228
InChI Key: IIINQDFVLFHIGO-UHFFFAOYSA-N
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Description

1-t-Butyl-6,7-difluorobenzimidazole is a chemical compound with the molecular formula C11H12F2N2. It is a derivative of benzimidazole, characterized by the presence of a tert-butyl group at the 1-position and two fluorine atoms at the 6 and 7 positions of the benzimidazole ring.

Preparation Methods

The synthesis of 1-t-Butyl-6,7-difluorobenzimidazole can be achieved through several synthetic routes. One common method involves the reaction of 6,7-difluoro-1H-benzimidazole with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-t-Butyl-6,7-difluorobenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced using common reagents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted benzimidazole derivative .

Scientific Research Applications

1-t-Butyl-6,7-difluorobenzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical research.

    Medicine: Some derivatives of this compound exhibit biological activity, including antiviral, antifungal, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-t-Butyl-6,7-difluorobenzimidazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

1-t-Butyl-6,7-difluorobenzimidazole can be compared with other similar compounds, such as:

    1-t-Butyl-6-fluorobenzimidazole: This compound has only one fluorine atom at the 6-position, which may result in different chemical reactivity and biological activity.

    1-t-Butyl-6,7-dichlorobenzimidazole:

    1-t-Butyl-6,7-dimethylbenzimidazole: Substitution with methyl groups instead of fluorine can affect the compound’s steric and electronic properties, leading to different chemical behavior.

The uniqueness of this compound lies in the presence of two fluorine atoms, which impart distinct electronic effects and influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

1-tert-butyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2/c1-11(2,3)15-6-14-8-5-4-7(12)9(13)10(8)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIINQDFVLFHIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716503
Record name 1-tert-Butyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-35-3
Record name 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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